(4-Benzylpiperazin-1-yl){1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone
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Overview
Description
(4-Benzylpiperazin-1-yl){1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a piperidine ring substituted with a chlorobenzylsulfonyl group, and a methanone linkage connecting these two moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl){1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The benzylation of piperazine can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide. The piperidine ring is then functionalized with a chlorobenzylsulfonyl group through a sulfonylation reaction using chlorobenzyl sulfonyl chloride and a suitable base like triethylamine. Finally, the two intermediates are coupled via a methanone linkage using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl){1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzylpiperazin-1-yl){1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl){1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl){1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone
- (4-Benzylpiperazin-1-yl){1-[(3-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone
- (4-Benzylpiperazin-1-yl){1-[(3-bromobenzyl)sulfonyl]piperidin-4-yl}methanone
Uniqueness
(4-Benzylpiperazin-1-yl){1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone is unique due to the presence of the chlorobenzylsulfonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from similar compounds with different substituents, allowing for unique applications and interactions in various scientific fields.
Properties
Molecular Formula |
C24H30ClN3O3S |
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Molecular Weight |
476.0 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H30ClN3O3S/c25-23-8-4-7-21(17-23)19-32(30,31)28-11-9-22(10-12-28)24(29)27-15-13-26(14-16-27)18-20-5-2-1-3-6-20/h1-8,17,22H,9-16,18-19H2 |
InChI Key |
HESLVYNHVJZHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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